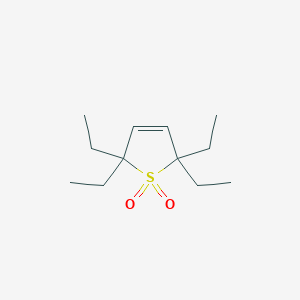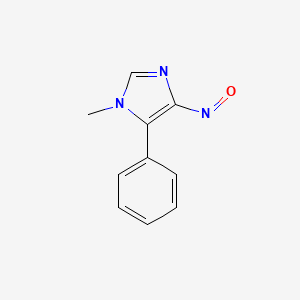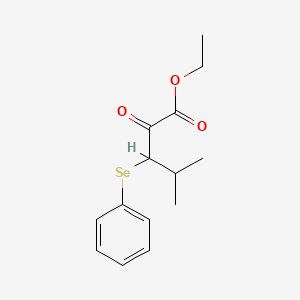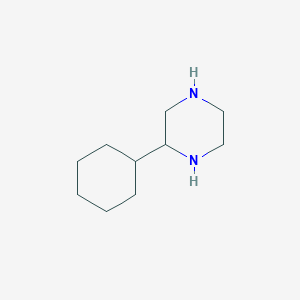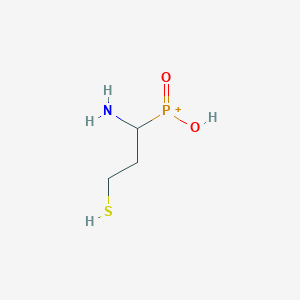
5-(1-Ethoxyethoxy)-3-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethoxyethoxy)-3-methylpent-1-ene is an organic compound characterized by the presence of an ether functional group and a double bond. Its molecular formula is C10H20O2, and it is known for its unique structural features that make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene typically involves the reaction of 3-methylpent-1-ene with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the double bond of 3-methylpent-1-ene reacts with the ethyl vinyl ether to form the desired product. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethoxyethoxy)-3-methylpent-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated ethers. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI) in acetone, ammonia (NH3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated ethers
Substitution: Halogenated ethers, amine derivatives
Wissenschaftliche Forschungsanwendungen
5-(1-Ethoxyethoxy)-3-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene involves its interaction with various molecular targets. The ether group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The double bond allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1-Methoxyethoxy)-3-methylpent-1-ene
- 5-(1-Propoxyethoxy)-3-methylpent-1-ene
- 5-(1-Butoxyethoxy)-3-methylpent-1-ene
Uniqueness
Compared to similar compounds, 5-(1-Ethoxyethoxy)-3-methylpent-1-ene offers a balance between reactivity and stability due to the ethoxy group. This makes it particularly useful in reactions where controlled reactivity is desired. Its unique structure also allows for selective functionalization, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
111723-49-0 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
5-(1-ethoxyethoxy)-3-methylpent-1-ene |
InChI |
InChI=1S/C10H20O2/c1-5-9(3)7-8-12-10(4)11-6-2/h5,9-10H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
SGPMCLGTMQCVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCC(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


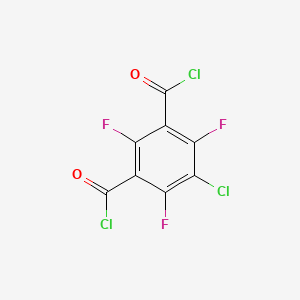
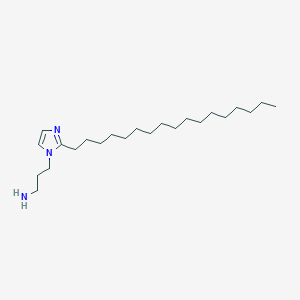
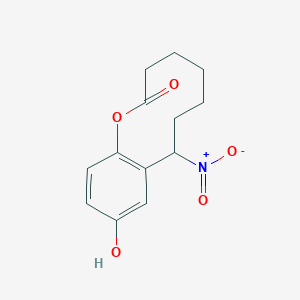
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
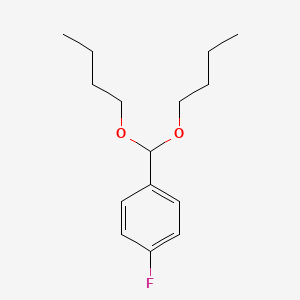
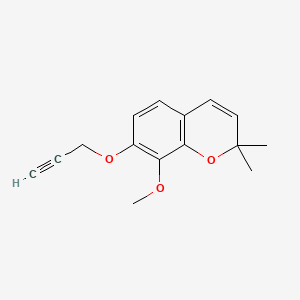
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
